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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several pyridazine

derivatives, offering insights into their molecular geometries and intermolecular interactions.

While the specific crystal structure of 3,4,6-trichloropyridazine is not readily available in the

reviewed literature, this guide leverages data from closely related substituted pyridazine

compounds to provide a valuable comparative framework. Understanding the crystallographic

properties of these molecules is crucial for structure-based drug design and the development of

novel materials.

Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of pyridazine

derivatives, allowing for a direct comparison of their solid-state structures. These parameters,

including the crystal system, space group, and unit cell dimensions, dictate the packing of

molecules in the crystal lattice and influence the material's bulk properties.
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Experimental Protocols
The determination of the X-ray crystal structures for the compounds listed above generally

follows a standardized procedure. Below is a detailed methodology representative of the

experiments cited.

Single-Crystal X-ray Diffraction Methodology

Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are

typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g.,

methanol, ethanol).

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often

using a cryoprotectant to prevent ice formation during data collection at low temperatures

(e.g., 100 K).

Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a

suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images
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are collected as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and the intensities of the reflections. This step involves indexing the reflections,

integrating their intensities, and applying corrections for factors such as absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined using full-matrix least-squares methods against the experimental data to improve the

agreement between the calculated and observed structure factors. Hydrogen atoms are

often placed in calculated positions and refined using a riding model.[5]

Data Analysis and Visualization: The final refined structure is analyzed to determine bond

lengths, bond angles, and intermolecular interactions. Software is used to visualize the

crystal structure and to perform analyses such as Hirshfeld surface analysis to investigate

intermolecular contacts.[1][2][4]

Intermolecular Interactions and Crystal Packing
The packing of pyridazine derivatives in the solid state is governed by a variety of

intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and

quantify these interactions.

For the substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the dominant intermolecular

contacts are H···H, H···C, N···H, and Br···H interactions.[1] In the case of 2-{4-[(2-

chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the crystal structure is

characterized by N—H⋯O hydrogen bonds and π-stacking interactions, which form helical

chains of molecules.[2] Similarly, the crystal structure of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-

oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one features molecules linked by pairs

of N—H⋯O bonds into centrosymmetric dimers.[4] These non-covalent interactions are critical

in determining the overall crystal packing and influencing the physicochemical properties of the

compounds.

Visualizations
The following diagrams illustrate a typical experimental workflow for X-ray crystallography and

the logical relationship between a parent pyridazine core and its derivatives.
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Caption: Experimental workflow for X-ray crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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